Mycosubtilin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

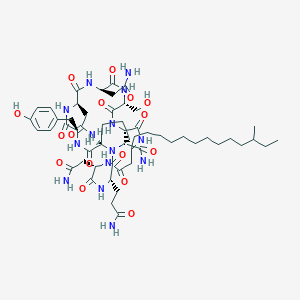

Mycosubtilin, also known as this compound, is a useful research compound. Its molecular formula is C55H86N14O16 and its molecular weight is 1199.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Lipoproteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

1.1 Biocontrol Agent

Mycosubtilin is recognized for its biocontrol properties against various plant pathogens. Research indicates that it effectively inhibits the growth of fungi such as Fusarium graminearum and Fusarium verticillioides, which are responsible for significant crop losses due to mycotoxin contamination. In vitro studies have shown that this compound can reduce the production of deoxynivalenol (DON) and fumonisins in infected grains, demonstrating its potential as a biological agent for controlling plant diseases and mycotoxin levels in crops .

| Pathogen | Inhibition Rate (%) | Mycotoxin Suppression |

|---|---|---|

| Fusarium graminearum | 48.92 | Yes |

| Fusarium verticillioides | 52.42 | Yes |

1.2 Induction of Systemic Resistance

This compound also acts as an elicitor of systemic resistance (ISR) in plants. Studies have shown that it can induce resistance mechanisms against pathogenic bacteria, enhancing the plant's ability to fend off infections . This property is particularly valuable in organic farming practices where chemical pesticides are avoided.

Health Applications

2.1 Anti-obesity Effects

Recent studies have explored the effects of this compound on lipid metabolism and obesity management. In animal models, specifically Kunming mice, this compound administration resulted in significant reductions in body weight gain and adipocyte size compared to control groups. The compound appears to modulate gut microbiota composition, contributing to its anti-obesity effects .

| Treatment Group | Body Weight Gain (g) | Triglycerides (mg/dL) | LDL (mg/dL) |

|---|---|---|---|

| Control | 20.5 | 150 | 90 |

| This compound Treatment | 12.3 | 100 | 60 |

Food Safety Applications

3.1 Antifungal Properties

This compound's antifungal properties extend to food safety, where it can inhibit spoilage fungi and pathogenic microorganisms in food products. Its application as a natural preservative is being investigated to enhance food quality and shelf life while reducing reliance on synthetic preservatives .

Biotechnological Applications

4.1 Biosurfactant Production

As a biosurfactant, this compound plays a crucial role in reducing surface tension and enhancing the bioavailability of hydrophobic compounds in various environments, including soil remediation and oil spill cleanup. Its surfactant properties facilitate the mobilization of contaminants, making it an eco-friendly alternative to chemical surfactants .

Case Studies

Case Study 1: Enhanced Biocontrol with Overproduction Strains

A study demonstrated that genetically modified strains of Bacillus subtilis producing higher levels of this compound exhibited significantly enhanced antagonistic activity against pathogens like Pythium aphanidermatum, leading to improved seedling health in tomato plants .

Case Study 2: this compound's Role in Gut Health

Research involving the administration of this compound to mice highlighted its potential to positively influence gut microbiota composition, which may contribute to overall metabolic health and weight management .

Análisis De Reacciones Químicas

Structural Characterization and Reactivity

Mycosubtilin’s structure (C55H86N14O16, MW 1,199.4 g/mol) includes a heptapeptide (Pro-Ser-Asn-Asn-Tyr-Asn-Gln) cyclized into a β-lactone ring and a C15–C17 β-amino fatty acid chain . Key analytical data:

Homologues : Variants differ in fatty acid chain length (e.g., C17 in , anteiso-C17 in ), altering antifungal potency .

Chemical Stability and Degradation

- pH sensitivity : Stable at pH 6.5 (optimal production in buffered Landy medium) but degrades under alkaline conditions .

- Thermal stability : Retains activity after autoclaving (121°C, 20 min) due to cyclic structure .

- Enzymatic hydrolysis : Susceptible to proteases (e.g., proteinase K) targeting the peptide backbone .

Membrane Interactions and Antifungal Mechanism

This compound disrupts fungal membranes via:

- Pore formation : Binds ergosterol, forming ion channels that depolarize membranes .

- Detergent-like activity : At high concentrations, solubilizes lipid bilayers, causing cytoplasmic leakage .

Key evidence :

- SEM/TEM shows hyphal deformation and organelle disintegration in Fusarium spp. at 20 µg/mL .

- Hemolytic activity correlates with surfactant properties (critical micelle concentration ~50 µM) .

Synthetic Modifications and Derivatives

- Overproduction : Promoter replacement (e.g., repU from Staphylococcus aureus) increased yield 15-fold in B. subtilis BBG100 .

- Homologue engineering : Strains with deleted sfp or ituA genes produce this compound without surfactin or iturin contamination .

Catalytic Roles in Mycotoxin Inhibition

This compound suppresses mycotoxin biosynthesis in Fusarium spp.:

- DON/Fumonisin reduction : Downregulates Tri (e.g., FgTri5) and Fum (e.g., FvFum1) genes by >50% at 50 µg/mL .

- Synergistic effects : Co-production with surfactin enhances bioavailability via emulsification .

Industrial Production and Reactivity Optimization

- Continuous fermentation : Overflowing continuous culture (O-CC) achieves 99% product recovery at 0.1 h⁻¹ dilution rate .

- Yield enhancements :

This synthesis integrates structural, biosynthetic, and functional data to elucidate this compound’s reactivity. Its multifunctional nature—spanning enzymatic assembly, membrane disruption, and mycotoxin inhibition—positions it as a model for lipopeptide engineering and antifungal development.

Propiedades

Número CAS |

1392-60-5 |

|---|---|

Fórmula molecular |

C55H86N14O16 |

Peso molecular |

1199.4 g/mol |

Nombre IUPAC |

3-[(3S,6S,13S,16R,19R,22R,25R,28S)-6,13,19,22-tetrakis(2-amino-2-oxoethyl)-16-(hydroxymethyl)-25-[(4-hydroxyphenyl)methyl]-10-(11-methyltridecyl)-2,5,8,12,15,18,21,24,27-nonaoxo-1,4,7,11,14,17,20,23,26-nonazabicyclo[26.3.0]hentriacontan-3-yl]propanamide |

InChI |

InChI=1S/C55H86N14O16/c1-3-30(2)13-10-8-6-4-5-7-9-11-14-32-24-47(77)62-36(25-43(57)73)50(80)63-34(20-21-42(56)72)55(85)69-22-12-15-41(69)54(84)67-35(23-31-16-18-33(71)19-17-31)49(79)64-38(27-45(59)75)51(81)65-39(28-46(60)76)52(82)68-40(29-70)53(83)66-37(26-44(58)74)48(78)61-32/h16-19,30,32,34-41,70-71H,3-15,20-29H2,1-2H3,(H2,56,72)(H2,57,73)(H2,58,74)(H2,59,75)(H2,60,76)(H,61,78)(H,62,77)(H,63,80)(H,64,79)(H,65,81)(H,66,83)(H,67,84)(H,68,82)/t30?,32?,34-,35+,36-,37-,38+,39+,40+,41-/m0/s1 |

Clave InChI |

RCIPRGNHNAEGHR-ZLHAWHIKSA-N |

SMILES |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |

SMILES isomérico |

CCC(C)CCCCCCCCCCC1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |

SMILES canónico |

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)CC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N |

Sinónimos |

mycosubtilin mycosubtiline |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.